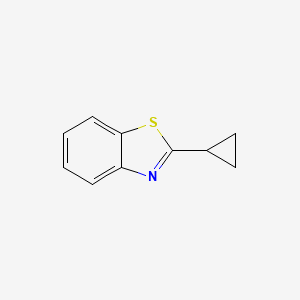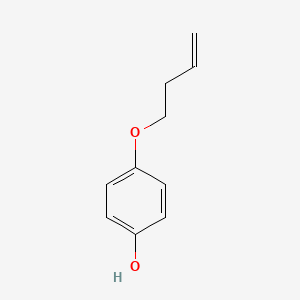
Methyl 6-(Phenylthio)nicotinate
説明
Methyl 6-(Phenylthio)nicotinate is an organic compound with the molecular formula C13H11NO2S It is a derivative of nicotinic acid, where a phenylthio group is attached to the sixth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(Phenylthio)nicotinate typically involves the esterification of 6-(Phenylthio)nicotinic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenylthio group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the phenylthio group, yielding the corresponding nicotinate derivative.
Substitution: Various nucleophilic substitution reactions can occur at the phenylthio group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Nicotinate derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学的研究の応用
Methyl 6-(Phenylthio)nicotinate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 6-(Phenylthio)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets are subject to ongoing research to fully elucidate its effects.
類似化合物との比較
Methyl Nicotinate: Lacks the phenylthio group, resulting in different chemical and biological properties.
6-(Phenylthio)nicotinic Acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
Phenylthio Substituted Pyridines: Other derivatives with phenylthio groups at different positions on the pyridine ring.
Uniqueness: Methyl 6-(Phenylthio)nicotinate is unique due to the specific positioning of the phenylthio group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
特性
IUPAC Name |
methyl 6-phenylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMIDTSCNRWRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)




![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)


![4-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1396572.png)


